4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Catalog No.
S15716753
CAS No.
M.F
C17H13Cl2NO3
M. Wt
350.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-...

Product Name

4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-2-methyl-1,4-benzoxazepine-3,5-dione

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

InChI

InChI=1S/C17H13Cl2NO3/c1-10-16(21)20(9-11-6-7-12(18)8-14(11)19)17(22)13-4-2-3-5-15(13)23-10/h2-8,10H,9H2,1H3

InChI Key

AQOBQOSXDUCSHO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=C(C=C(C=C3)Cl)Cl

4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound characterized by a benzoxazepine core structure. This compound has a molecular formula of C17_{17}H15_{15}Cl2_{2}N\O3_{3} and a molecular weight of approximately 350.2 g/mol. The presence of the dichlorobenzyl group and the methyl substitution at the 2-position of the benzoxazepine ring contributes to its unique chemical properties and potential biological activities. This compound is notable for its structural diversity, which can influence its reactivity and interaction with biological systems.

The chemical reactivity of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be understood through various reactions typical of benzoxazepine derivatives. It may undergo:

  • Nucleophilic substitution reactions due to the electron-withdrawing nature of the dichlorobenzyl group.
  • Electrophilic aromatic substitution at the aromatic rings present in its structure.
  • Hydrolysis under acidic or basic conditions, potentially yielding various hydrolyzed products.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with novel properties.

Research indicates that compounds related to benzoxazepines exhibit a range of biological activities, including:

  • Anticancer properties: Some derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial activity: The dichlorobenzyl moiety may enhance the compound's ability to combat bacterial infections.
  • Neuroprotective effects: Certain benzoxazepines have been studied for their potential in neurodegenerative disease treatment due to their ability to modulate neurotransmitter systems.

The specific biological activity of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione requires further investigation through in vitro and in vivo studies.

Synthesis of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be achieved through several methods:

  • Condensation Reactions: Utilizing appropriate precursors such as 2-methylbenzoxazole and dichlorobenzyl derivatives under acidic conditions.
  • Cyclization Techniques: Employing cyclization strategies that involve intermediates formed from earlier synthetic steps.
  • Functional Group Modifications: Starting from simpler benzoxazepine structures and introducing the dichlorobenzyl and methyl groups through functionalization reactions.

These methods can vary in yield and efficiency based on reaction conditions such as temperature and solvent choice.

The applications of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione span various fields:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting cancer or infectious diseases.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Exploring its properties for use in developing novel materials with unique electronic or optical characteristics.

Interaction studies are crucial for understanding how 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins involved in disease pathways can elucidate its mechanism of action.
  • Drug Interaction Profiles: Assessing how it interacts with other drugs can inform potential side effects or synergistic effects when used in combination therapies.

Such studies are essential for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-benzyl-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dioneBenzyl group instead of dichlorobenzylLacks halogen substitution
1-(Dichloromethyl)-4-p-tolyl-2,4-benzoxazepine-3,5(1H,4H)-dioneDifferent aromatic substituentsPotentially different biological activity due to p-tolyl group
3-(Trifluoromethyl)-benzoxazepine derivativesTrifluoromethyl groupEnhanced lipophilicity may affect pharmacokinetics

These comparisons highlight how variations in substituents can lead to differences in chemical behavior and biological activity. The unique dichlorobenzyl substitution in 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione may confer distinct advantages in terms of potency or selectivity against specific biological targets.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

349.0272487 g/mol

Monoisotopic Mass

349.0272487 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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